molecular formula C11H14FNS B13271012 N-(2-fluorophenyl)thian-4-amine

N-(2-fluorophenyl)thian-4-amine

Cat. No.: B13271012
M. Wt: 211.30 g/mol
InChI Key: ZYLMVPPUIIMHRJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)thian-4-amine is an organic compound with the molecular formula C₁₁H₁₄FNS It is characterized by the presence of a fluorophenyl group attached to a thian-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)thian-4-amine typically involves the reaction of 2-fluoroaniline with thian-4-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)thian-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-fluorophenyl)thian-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Thiophene-Linked 1,2,4-Triazoles

Uniqueness

N-(2-fluorophenyl)thian-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications compared to its analogs .

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(2-fluorophenyl)thian-4-amine

InChI

InChI=1S/C11H14FNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

ZYLMVPPUIIMHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=CC=C2F

Origin of Product

United States

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